3-thia-6-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-thia-6-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound containing sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic scaffold through a series of chemical reactions. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
3-thia-6-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols .
Scientific Research Applications
3-thia-6-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-thia-6-azabicyclo[3.2.1]octane hydrochloride include:
2-azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-azabicyclo[3.2.1]octane: The central core of tropane alkaloids, which display a wide array of biological activities.
Uniqueness
What sets this compound apart from these similar compounds is the presence of a sulfur atom within its bicyclic structure. This unique feature can impart different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2648947-77-5 |
---|---|
Molecular Formula |
C6H12ClNS |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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